2,4-Diisopropylbenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 2,4-diisopropylbenzoic acid, such as 2-amino-4,5-dimethylbenzoic acid, involves multi-step chemical reactions starting from basic aromatic compounds. These processes typically involve condensation, cyclization, and oxidation reactions to introduce the desired functional groups into the aromatic ring (Cheng Lin, 2013).
Molecular Structure Analysis
Molecular structure analysis of closely related compounds, such as 4-tritylbenzoic acid, reveals how substitution patterns on the benzene ring influence the overall molecular architecture, including supramolecular assembly and crystalline structure. These analyses are crucial for understanding the physical properties and reactivity of the compound (R. K. Jetti et al., 2000).
Chemical Reactions and Properties
2,4-Diisopropylbenzoic acid, like its analogues, participates in various chemical reactions that are fundamental to its application in synthesis and materials science. For instance, the ability of similar compounds to form coordination polymers or to undergo photoreaction highlights the versatile reactivity of such benzoic acid derivatives (V. Pedireddi & S. Varughese, 2004).
Physical Properties Analysis
The physical properties of 2,4-diisopropylbenzoic acid derivatives, such as solubility, melting point, and crystal structure, can be inferred from studies on similar compounds. These properties are influenced by the presence of substituents on the benzene ring, which can lead to the formation of complex structures with unique characteristics (H. Koshima et al., 2005).
Scientific Research Applications
Chromatography : 2,4-dihydroxybenzoic acid is a promising eluent in single-column anion chromatography. It enables the high-resolution determination of anions in tap and mineral water samples at low concentrations (Golombek & Schwedt, 1986).
Organic Synthesis : A study demonstrated the transformation of isoxazoles to 2,4-dicarbonylpyrroles using Fe/Ni relay catalysis, producing 4-acylpyrrole-2-carboxylic acid derivatives with high yields (Galenko et al., 2015).
Genotoxicity Evaluation : 2,4-D and its derivatives show no evidence of genotoxicity in mammalian cell cultures, supporting their usage in plant pest control (Gollapudi et al., 1999).
Wastewater Treatment : The electrochemical oxidation of 2,4-dihydroxybenzoic acid at a platinized titanium electrode effectively treats wastewater contaminated with 2,4-DHBA, reducing total organic carbon (TOC) by 30% and producing byproducts (Leite et al., 2003).
Bicyclic Synthesis : Thiazolidine-2,4-dicarboxylic acid can be synthesized from glyoxylic acid and L(-)R-cysteine, with stereoselective methyl esterification and regioselective cyclocondensation leading to bicyclic (Refouvelet et al., 1994).
Immunosensing : A piezoelectric immunosensor for 2,4-dichlorophenoxyacetic acid achieved a limit of detection of 10 ng/l using the monoclonal anti-2,4-D antibody F6C10 (Halámek et al., 2001).
Solubility Studies : Rising temperature increases the solubility of 2,4-dimethoxybenzoic acid in various organic solvents, with the modified Apelblat equation being the most suitable model for predicting this behavior (Tian et al., 2015).
Plant Metabolism : Radioactive 2,4-D is absorbed and translocated rapidly in corn and wheat plants, with its metabolites being incorporated into various plant constituents within a few days (Fang & Butts, 1954).
properties
IUPAC Name |
2,4-di(propan-2-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-8(2)10-5-6-11(13(14)15)12(7-10)9(3)4/h5-9H,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDVEMBKUWIWHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C(=O)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406978 | |
Record name | 2,4-diisopropylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diisopropylbenzoic acid | |
CAS RN |
108961-55-3 | |
Record name | 2,4-diisopropylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.